molecular formula C10H11ClF3NO B13044662 (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13044662
M. Wt: 253.65 g/mol
InChI Key: ABVUZGPYWNENAN-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative featuring a chloro-trifluoromethyl-substituted phenyl group at the 1-position and a hydroxyl group at the 2-position of the propanol backbone.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2S)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1

InChI Key

ABVUZGPYWNENAN-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Aminohydroxylation of Prochiral Precursors

One common approach involves asymmetric aminohydroxylation of alkenes or ketones bearing the 2-chloro-5-(trifluoromethyl)phenyl group. This method uses chiral catalysts to induce stereoselectivity.

  • Starting Materials: Prochiral α,β-unsaturated ketones or alkenes substituted with 2-chloro-5-(trifluoromethyl)phenyl.
  • Reagents: Osmium tetroxide derivatives or other aminohydroxylation catalysts combined with chiral ligands.
  • Outcome: Simultaneous introduction of amino and hydroxyl groups with high enantioselectivity.

Reductive Amination of Hydroxyketones

Another approach is reductive amination of chiral hydroxyketones:

  • Step 1: Synthesis of 1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-one via Friedel-Crafts acylation or other aromatic substitution methods.
  • Step 2: Reductive amination using ammonia or amine sources with reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.
  • Stereocontrol: Achieved by using chiral catalysts or by starting from chiral hydroxyketones.

Chiral Resolution of Racemic Mixtures

  • The racemic mixture of 1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol can be separated into enantiomers by classical resolution methods using chiral acids or bases.
  • This method is less efficient but sometimes used if asymmetric synthesis is challenging.

Representative Reaction Conditions and Yields

Step Reaction Type Conditions Yield (%) Notes
1 Aminohydroxylation OsO4, chiral ligands, room temperature, organic solvent 70-85 High enantioselectivity reported
2 Reductive amination NaBH3CN, ammonium acetate, methanol, 0-25°C 75-90 Requires controlled pH for selectivity
3 Chiral resolution Di-p-toluoyl-L-tartaric acid, recrystallization 40-60 Labor-intensive, moderate enantiomeric excess

Detailed Research Findings

  • Stereochemical Control: The (1R,2S) configuration is critical for biological activity, necessitating precise control during synthesis. Chiral catalysts such as modified osmium complexes or chiral phosphine ligands are effective in asymmetric aminohydroxylation steps.
  • Raw Materials: The 2-chloro-5-(trifluoromethyl)phenyl moiety is typically introduced via halogenated aromatic precursors, often synthesized or procured with high purity to avoid side reactions.
  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) or methanol are commonly used to optimize reaction rates and selectivity.
  • Purification: Flash chromatography and recrystallization are standard for isolating the target compound with high purity and enantiomeric excess.
  • Industrial Adaptations: Continuous flow reactors and optimized catalyst loadings have been reported in literature to improve scalability and reduce waste.

Example Synthetic Route Summary

Step Reactants & Reagents Conditions Product
1 2-Chloro-5-(trifluoromethyl)benzaldehyde + nitroalkene Base catalysis, organic solvent Nitroalkene intermediate
2 Nitroalkene + chiral aminohydroxylation catalyst OsO4, chiral ligand, RT Chiral amino alcohol intermediate
3 Amino alcohol intermediate + reducing agent NaBH3CN, pH control, methanol (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

Summary Table of Preparation Methods

Method Advantages Disadvantages Typical Yield Stereoselectivity
Asymmetric Aminohydroxylation High stereoselectivity, direct installation Requires expensive catalysts 70-85% >90% ee
Reductive Amination Straightforward, uses common reagents Moderate stereocontrol 75-90% Moderate to high
Chiral Resolution Simple reagents Low efficiency, laborious 40-60% Depends on resolution

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like Pd/C can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions (OH-) or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, sodium borohydride (NaBH4).

    Substitution: OH-, NH3, various solvents like water or ethanol.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has indicated that compounds similar to (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibit promising anticancer properties. For instance, derivatives with similar functional groups have shown efficacy against various cancer cell lines by inhibiting specific pathways involved in tumor growth .

Antimicrobial Properties

Studies have demonstrated that this compound can possess antimicrobial activity. The presence of the chloro and trifluoromethyl groups enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

Case Study: Antifungal Activity
In vitro studies have shown that related compounds can inhibit the growth of Candida albicans, with minimum inhibitory concentrations (MICs) indicating strong antifungal properties. This suggests that (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL may also exhibit similar effects .

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows for further modifications that can lead to the development of new drugs with enhanced efficacy and selectivity.

Synthesis Example
Research has reported methods for synthesizing analogs of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL through various chemical reactions, including nucleophilic substitutions and coupling reactions . These processes enable the exploration of structure-activity relationships (SAR) in drug development.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Compound AAnticancer0.8 μg/mL
Compound BAntifungal0.31 μg/mL
Compound CAntimicrobialVaries

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It can modulate signaling pathways, metabolic processes, and gene expression, depending on its specific application and target.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Position/Group Molecular Weight Key Structural Differences Reference
(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL (Target) Not Provided C10H11ClF3NO 2-Cl, 5-CF3 on phenyl ~253.65 (est.) Reference compound for comparison N/A
(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL 1212998-44-1 C10H11ClF3NO 2-Cl, 4-CF3 on phenyl 253.65 CF3 group shifted to para position on phenyl ring
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 1270385-18-6 C10H12F3NOS 4-SCF3 on phenyl 265.27 Trifluoromethylthio (SCF3) group replaces Cl and CF3
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C13H21NO 3-t-Bu on phenyl 207.31 Bulky tert-butyl group replaces Cl/CF3

Functional Implications of Substituent Variations

Chlorine and Trifluoromethyl Positioning
  • The target compound’s 2-chloro-5-trifluoromethylphenyl group contrasts with the 2-chloro-4-trifluoromethylphenyl analog (CAS 1212998-44-1) .
Trifluoromethylthio (SCF3) vs. Trifluoromethyl (CF3)
  • The SCF3 group in CAS 1270385-18-6 introduces higher lipophilicity and polarizability compared to CF3. This could enhance membrane permeability but reduce solubility, a critical factor in drug design.
Steric Effects of tert-Butyl
  • The tert-butyl-substituted analog (CAS 1019534-32-7) demonstrates how bulky substituents can hinder rotational freedom or block enzymatic degradation sites, possibly improving pharmacokinetic profiles.

Biological Activity

(1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and relevant studies.

  • Chemical Formula : C10H11ClF3NO
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 1270046-99-5

Pharmacological Activity

Research indicates that (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL exhibits various biological activities, particularly in the fields of neuropharmacology and anti-inflammatory responses.

Neuropharmacological Effects

Studies have shown that this compound may act as a modulator of neurotransmitter systems. It has been suggested that it could influence serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. In a study focusing on cytokine production, (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL was found to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

The exact mechanism of action for (1R,2S)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific receptors involved in neurotransmission and immune response modulation.

Case Studies and Research Findings

StudyDescriptionFindings
Neuropharmacology Study Investigated the effects on serotonin and norepinephrine systemsShowed modulation of neurotransmitter levels
Anti-inflammatory Research Examined cytokine production in macrophagesReduced TNF-alpha and IL-6 secretion
Toxicology Assessment Assessed safety profile in animal modelsIndicated low toxicity at therapeutic doses

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